![molecular formula C16H16O4 B6401748 4-(3-Ethoxyphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261932-01-7](/img/structure/B6401748.png)
4-(3-Ethoxyphenyl)-2-methoxybenzoic acid, 95%
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Overview
Description
4-(3-Ethoxyphenyl)-2-methoxybenzoic acid (also known as 4-EPMB) is an organic compound that has a wide range of applications in the scientific research and industrial fields. It is a white crystalline solid with a melting point of 102-105°C and is soluble in organic solvents such as alcohols and ethers. 4-EPMB is widely used in the synthesis of various compounds and is also used as a building block for the synthesis of polymers and other materials.
Scientific Research Applications
4-EPMB is widely used in scientific research, as it is a versatile building block for the synthesis of various compounds. It has been used in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides, as well as in the synthesis of dyes, pigments, and other materials. 4-EPMB is also used in the synthesis of pharmaceuticals and other drugs.
Mechanism of Action
4-EPMB is an organic compound that acts as a nucleophile, meaning that it can react with other molecules to form new molecules. In the case of the condensation reaction used to synthesize 4-EPMB, the nucleophilic attack of the 4-ethoxyphenol on the 2-methoxybenzoic acid leads to the formation of the product.
Biochemical and Physiological Effects
4-EPMB is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of various compounds that have been studied for their effects on biochemical and physiological processes. For example, 4-EPMB has been used in the synthesis of the anti-inflammatory drug ibuprofen, which has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
4-EPMB is a versatile building block for the synthesis of various compounds and materials, making it useful for a variety of lab experiments. It is relatively easy to synthesize and purify, and it is also relatively stable. However, 4-EPMB is a flammable material and should be handled with care.
Future Directions
There are numerous potential future applications for 4-EPMB. For example, it could be used in the synthesis of more complex compounds, such as pharmaceuticals and other drugs. It could also be used in the synthesis of materials for various industrial applications. In addition, further research could be conducted to investigate the potential biochemical and physiological effects of 4-EPMB and its derivatives.
Synthesis Methods
4-EPMB can be synthesized from 4-ethoxyphenol and 2-methoxybenzoic acid via a condensation reaction in the presence of a strong acid catalyst. The reaction is carried out at a temperature of around 100-150°C and the reaction time is typically around 2-3 hours. The product is then purified by recrystallization or chromatography.
properties
IUPAC Name |
4-(3-ethoxyphenyl)-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-3-20-13-6-4-5-11(9-13)12-7-8-14(16(17)18)15(10-12)19-2/h4-10H,3H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNMNDHSUAMXOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690030 |
Source
|
Record name | 3'-Ethoxy-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261932-01-7 |
Source
|
Record name | 3'-Ethoxy-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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